molecular formula C19H28N2O2S B2641481 2-phenoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}propanamide CAS No. 2034240-91-8

2-phenoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}propanamide

Cat. No.: B2641481
CAS No.: 2034240-91-8
M. Wt: 348.51
InChI Key: KMGNRVPMBSRLBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-phenoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide”, there are related compounds that have been synthesized. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .

Scientific Research Applications

  • Gastric Acid Antisecretory Activity : A study conducted by Ueda et al. (1991) focused on a compound similar to 2-phenoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide, showcasing its ability to inhibit histamine-induced gastric acid secretion in rats. This finding suggests potential applications in treating gastric ailments related to acid secretion (Ueda et al., 1991).

  • Synthesis and Pharmacological Properties : A chapter by Vardanyan (2018) describes the synthesis methods and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, which are structurally related to the chemical . This work contributes to the understanding of the synthesis pathways and potential pharmacological uses of such compounds (Vardanyan, 2018).

  • Structural and Theoretical Analysis : A study by Ulaş (2020) on a compound related to 2-phenoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide involved structural analysis using spectroscopy and theoretical data comparison. This research highlights the compound's high antioxidant value and potential as a biologically active drug, supported by both experimental and theoretical data (Ulaş, 2020).

  • Antimicrobial Activity : Research by Atta-ur-rahman et al. (1997) discovered that a methanolic extract from Jolyna laminarioides, containing a compound structurally similar to the one , exhibited activity against Escherichia coli and Shigella boydii. This suggests potential antimicrobial applications for such compounds (Atta-ur-rahman et al., 1997).

  • Bioactive Constituents in Herbicide Degradation : A 2019 study by Serbent et al. investigated the biological decomposition of phenoxy herbicides, noting the role of certain bacteria in this process. This research provides insight into the environmental applications of related compounds in herbicide degradation (Serbent et al., 2019).

  • Chemical Stability and Photostabilization : Mosnáček et al. (2003) conducted research on reactions involving phenols and hindered amine stabilizers, which included compounds structurally similar to the chemical . This study contributes to the understanding of the chemical stability and potential applications in photostabilization (Mosnáček et al., 2003).

Properties

IUPAC Name

2-phenoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-15(23-18-5-3-2-4-6-18)19(22)20-13-16-7-10-21(11-8-16)17-9-12-24-14-17/h2-6,15-17H,7-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGNRVPMBSRLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C2CCSC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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